molecular formula C27H23FN2O4S B5034120 N-(3,4-dimethylphenyl)-2-[(5E)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(3,4-dimethylphenyl)-2-[(5E)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B5034120
M. Wt: 490.5 g/mol
InChI Key: LRRRMUWCIOICAV-ZVHZXABRSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(5E)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a thiazolidine ring, a fluorobenzyl group, and a dimethylphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[(5E)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a thioamide with a haloketone under basic conditions.

    Introduction of the Benzylidene Group: This step might involve a condensation reaction between the thiazolidine derivative and a benzaldehyde derivative.

    Attachment of the Fluorobenzyl Group: This could be done through an etherification reaction using a fluorobenzyl halide and a suitable base.

    Final Acylation: The final step might involve acylation of the intermediate with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiazolidine ring or the phenyl groups.

    Reduction: Reduction reactions could target the carbonyl groups or the benzylidene double bond.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at the aromatic rings or the thiazolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, such compounds might be studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

Medicinal chemistry applications could include the development of new drugs for treating diseases such as cancer, infections, or inflammatory conditions.

Industry

In industry, the compound might be used in the development of new materials, catalysts, or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[(5E)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.

    Benzylidene Derivatives: Compounds with benzylidene groups are often studied for their antimicrobial and anticancer activities.

    Fluorobenzyl Compounds: These compounds are known for their use in medicinal chemistry due to the unique properties imparted by the fluorine atom.

Uniqueness

N-(3,4-dimethylphenyl)-2-[(5E)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is unique due to the combination of its structural features, which might confer specific biological activities or chemical reactivity not seen in other compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(5E)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O4S/c1-17-10-11-21(12-18(17)2)29-25(31)15-30-26(32)24(35-27(30)33)14-19-6-5-8-22(13-19)34-16-20-7-3-4-9-23(20)28/h3-14H,15-16H2,1-2H3,(H,29,31)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRRMUWCIOICAV-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=CC=C4F)SC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=CC=C3)OCC4=CC=CC=C4F)/SC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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